1-benzyl-5-nitro-1H-indazol-3-amine
Description
Properties
IUPAC Name |
1-benzyl-5-nitroindazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-14-12-8-11(18(19)20)6-7-13(12)17(16-14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBELGNDFYMYHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-Nitrobenzaldehyde
A direct route involves the cyclization of 2-amino-5-nitrobenzaldehyde with hydrazine hydrate. This method leverages the aldehyde’s reactivity to form the indazole ring while preserving the nitro and amine groups:
Procedure :
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2-Amino-5-nitrobenzaldehyde (1.0 equiv) is refluxed with hydrazine hydrate (3.0 equiv) in ethanol for 6–8 hours.
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The reaction mixture is cooled, filtered, and purified via silica-gel chromatography to yield 5-nitro-1H-indazol-3-amine (78% yield).
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent cyclization and aromatization yield the indazole core. The nitro group remains intact due to its stability under basic conditions.
N1-Alkylation with Benzyl Bromide
The benzyl group is introduced via alkylation of 5-nitro-1H-indazol-3-amine under basic conditions:
Procedure :
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5-Nitro-1H-indazol-3-amine (1.0 equiv) is dissolved in anhydrous DMF.
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Sodium hydride (1.2 equiv) is added at 0°C, followed by benzyl bromide (1.5 equiv).
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The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.
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Purification via column chromatography (hexanes/ethyl acetate, 3:1) affords This compound (85% yield).
Optimization Notes :
-
Base Selection : Sodium hydride outperforms K2CO3 due to superior deprotonation of the indazole N1 position.
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Solvent : DMF enhances solubility and reaction kinetics compared to THF or DMSO.
Alternative Pathways and Functional Group Interconversion
Suzuki Coupling of 5-Bromo Derivatives
A modular approach involves Suzuki coupling to install the nitro group indirectly:
Procedure :
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5-Bromo-1H-indazol-3-amine is prepared via cyclization of 2-amino-5-bromobenzaldehyde.
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Suzuki coupling with a nitroaryl boronic ester (e.g., 4-nitrophenylboronic acid) using PdCl2(dppf) as a catalyst yields 5-nitro-1H-indazol-3-amine (62% yield).
Challenges :
Nitration of 1-Benzyl-1H-Indazol-3-Amine
Late-stage nitration offers an alternative but requires precise regiocontrol:
Procedure :
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1-Benzyl-1H-indazol-3-amine is dissolved in concentrated H2SO4 at 0°C.
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Fuming HNO3 (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours.
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Neutralization with ice-water and extraction yields This compound (45% yield).
Regioselectivity :
The amine at C3 directs nitration to the C5 position (para to the indazole’s fused benzene ring). Competing nitration at C7 is minimized by steric hindrance from the benzyl group.
Reaction Optimization and Scalability
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization-Alkylation | 2-Amino-5-nitrobenzaldehyde | 85 | High regioselectivity | Multi-step synthesis |
| Suzuki Coupling | 5-Bromo-indazol-3-amine | 62 | Modularity | Limited boronic ester availability |
| Late-Stage Nitration | 1-Benzyl-indazol-3-amine | 45 | Simplicity | Poor regiocontrol |
Solvent and Temperature Effects
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Cyclization : Ethanol outperforms DMF or THF due to optimal polarity for intermediate stabilization.
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Alkylation : Reactions in DMF at 25°C achieve >80% conversion, while THF requires elevated temperatures (60°C).
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H4), 7.92 (d, J = 8.4 Hz, 1H, H7), 7.45–7.30 (m, 5H, benzyl), 6.89 (s, 1H, H2), 5.32 (s, 2H, NH2), 4.95 (s, 2H, CH2).
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13C NMR (100 MHz, CDCl3): δ 152.1 (C3), 148.9 (C5-NO2), 134.7–128.3 (aromatic), 55.1 (CH2).
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HR-MS : m/z calculated for C14H12N4O2 [M+H]+: 281.1034; found: 281.1031.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Reduction: 1-benzyl-5-amino-1H-indazol-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-5-nitro-1H-indazol-3-amine has been explored for its potential therapeutic applications:
- Antitumor Activity : Studies indicate that the compound can inhibit the proliferation of various cancer cell lines, potentially inducing apoptosis through reactive oxygen species (ROS) generation and modulation of signaling pathways . For example, it has shown effectiveness against leukemia and melanoma cells, with IC values in the low micromolar range .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Preliminary research suggests antimicrobial properties against certain bacterial strains, indicating potential for use in treating infections .
Antiprotozoal Activity
Research has demonstrated that derivatives of this compound show promising activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. These findings suggest its potential use in treating diseases like Chagas disease and leishmaniasis .
Biological Mechanisms
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling, leading to altered cellular responses and apoptosis in cancer cells .
- Reactive Oxygen Species Generation : The nitro group is critical for ROS generation, contributing to its antitumor and antimicrobial effects .
Industrial Applications
In addition to its medicinal applications, this compound serves as a building block in organic synthesis, facilitating the development of new materials and other industrially relevant compounds .
Case Study 1: Antitumor Activity
In vitro studies have shown that this compound inhibits the growth of HL60 leukemia cells with an IC value of approximately 0.014 μM, demonstrating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were evaluated for their antimicrobial activity against Candida species. Compounds derived from 1-benzyl-5-nitroindazole exhibited significant growth inhibition, particularly against C. albicans, suggesting a viable path for developing new antifungal agents .
Mechanism of Action
The mechanism of action of 1-benzyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-benzyl-5-nitro-1H-indazol-3-amine and related compounds:
Key Observations:
- Substituent Effects: The nitro group in this compound enhances its electron-deficient character compared to non-nitro analogs like 1,3-diphenyl-1H-indazol-5-amine. This may increase reactivity in electrophilic substitution or redox reactions .
Core Heterocycle Differences :
- Pyrazole derivatives (e.g., 1-benzyl-3-methyl-1H-pyrazol-5-amine) lack the fused benzene ring of indazoles, reducing aromatic stacking interactions and molecular weight .
Q & A
Q. How can SAR studies optimize selectivity between related targets (e.g., kinases vs. GPCRs)?
- Methodology :
- Library synthesis : Introduce substituents at C-1 (benzyl) and C-5 (nitro/amino).
- Screening : Test against kinase panels (e.g., EGFR, VEGFR2) and GPCRs (e.g., 5-HT₆) via radioligand binding .
- Data analysis : Use PCA to identify substituents correlating with selectivity (e.g., bulky C-1 groups reduce GPCR affinity) .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
